

Head-to-Head Comparison of BRD9 Degraders: CFT8634 vs. FHD-609

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S,R)-CFT8634

Cat. No.: B12374821

[Get Quote](#)

A Guide for Researchers and Drug Development Professionals

The degradation of Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a promising therapeutic strategy for cancers with specific genetic vulnerabilities, such as synovial sarcoma and SMARCB1-deficient tumors. Two leading clinical-stage BRD9 degraders, CFT8634 and FHD-609, have shown potential in preclinical and early clinical settings. This guide provides an objective, data-driven comparison of these two molecules to aid researchers and drug development professionals in their understanding and potential application.

At a Glance: Key Differences

Feature	CFT8634	FHD-609
Modality	Orally bioavailable BiDAC™ degrader[1][2]	Intravenously administered heterobifunctional degrader[3][4][5]
E3 Ligase	Cereblon (CRBN)[6][7]	Cereblon (CRBN)[7][8]
Developer	C4 Therapeutics[1][2]	Foghorn Therapeutics[4][9]
Clinical Status	Phase 1/2 trial ongoing (NCT05355753)[2][7][10]	Phase 1 trial; enrollment paused due to a cardiac adverse event[5][9][11]
Target Indications	Synovial sarcoma and SMARCB1-null tumors[1][10][12]	Synovial sarcoma and SMARCB1-loss tumors[3][4][11]

Preclinical Performance

Both CFT8634 and FHD-609 have demonstrated potent and selective degradation of BRD9 in preclinical models, leading to anti-tumor activity in synovial sarcoma and other SMARCB1-perturbed cancers.

In Vitro Degradation and Potency

Parameter	CFT8634	FHD-609
Cell Line	Synovial sarcoma cell line	SYO1 synovial sarcoma cells
DC ₅₀ (Half-maximal Degradation Concentration)	2 nM[7][13]	Not explicitly stated in the provided results, but described as a "potent" degrader[4][8][14]
Selectivity	Highly selective for BRD9[15]	Selectively degraded BRD9 with a 16-fold reduction observed[8]
Mechanism	Induces ternary complex formation with BRD9 and CRBN E3 ligase, leading to ubiquitination and proteasomal degradation[7][13][16]	Heterobifunctional molecule that recruits CRBN to BRD9 for proteasomal degradation[4][8]

In Vivo Efficacy in Xenograft Models

Model	CFT8634	FHD-609
Synovial Sarcoma PDX Models	Demonstrated robust and dose-dependent inhibition of tumor growth. In one model, tumor regression was durable with no regrowth after an 89-day treatment followed by a 51-day observation period[15]	Showed superior tumor growth inhibition compared to standard-of-care therapies ifosfamide and pazopanib in the ASKA synovial sarcoma CDX model. Complete tumor growth suppression was observed at a 2 mg/kg dose over 30 days[8]
Pharmacokinetics	Orally bioavailable with dose-proportional exposure. Good bioavailability in mouse (74%) and rat (83%)[15]	Long half-life in mouse, rat, and cynomolgus monkey, but low oral bioavailability across species, necessitating intravenous administration[8]
Pharmacodynamics	Robust and dose-dependent degradation of BRD9 in tumor tissue[7][13]	Dose- and time-dependent BRD9 degradation in tumor tissue, which correlated with antitumor efficacy[8]

Clinical Data Overview

FHD-609 has publicly available data from its Phase 1 clinical trial, while the Phase 1/2 trial for CFT8634 is ongoing.

FHD-609 Phase 1 Study (NCT04965753)

- Design: An open-label, dose-escalation and expansion study in patients with advanced synovial sarcoma or SMARCB1-loss tumors[3][4].
- Administration: Intravenous infusion either twice-weekly or once-weekly in 28-day cycles[4][17].
- Safety and Tolerability: The maximum tolerated doses were identified as 40 mg twice weekly and 80 mg once weekly[4][17]. Dose-limiting toxicities included QTc prolongation and

syncope[4][17]. In April 2023, the FDA placed a partial clinical hold on the trial after a grade 4 QTc prolongation event[11].

- Pharmacokinetics: Showed dose-dependent increases in exposure with no significant accumulation[4][17].
- Pharmacodynamics: Extensive, dose-dependent BRD9 degradation was observed in tumor tissue[4][14][17].
- Preliminary Efficacy: One patient (2%) achieved a partial response, and eight patients (15%) had stable disease, with two of those lasting longer than six months[4][17].

CFT8634 Phase 1/2 Study (NCT05355753)

- Design: An open-label, multicenter, Phase 1/2 trial with dose escalation and expansion phases for patients with synovial sarcoma and SMARCB1-null tumors[10][12][16].
- Administration: Oral administration in 28-day cycles[16].
- Status: The trial is currently enrolling patients[2]. The first patient was dosed in May 2022[1][18].
- Data: Pharmacokinetic and pharmacodynamic data from the ongoing trial have demonstrated dose-proportional plasma exposure and robust BRD9 degradation in patient tumor samples[19][20]. Efficacy and safety data are anticipated.

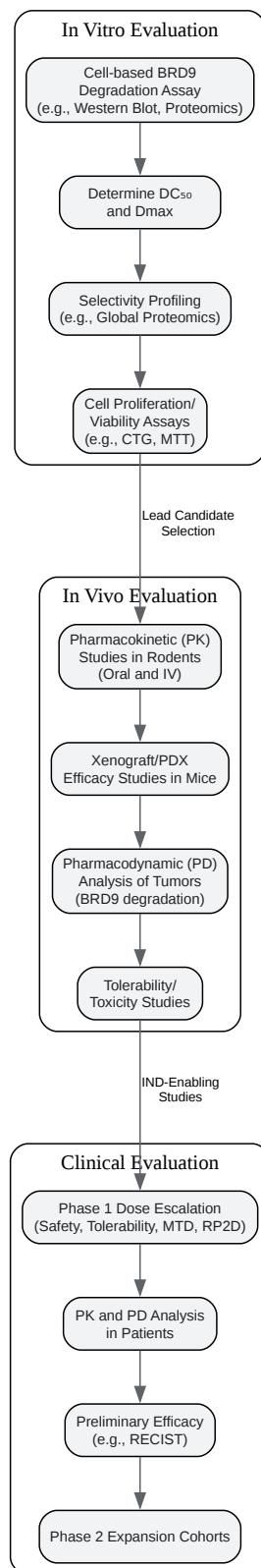
Signaling Pathways and Mechanism of Action

Both CFT8634 and FHD-609 function as heterobifunctional degraders, linking BRD9 to the E3 ubiquitin ligase cereblon (CRBN), thereby highjacking the cell's natural protein disposal system to eliminate BRD9.

The degradation of BRD9 is hypothesized to have an anticancer effect in SMARCB1-perturbed cancers due to a synthetic lethal dependency. In synovial sarcoma, the characteristic SS18-SSX fusion protein perturbs the normal function of the BAF complex, creating a reliance on the ncBAF complex, of which BRD9 is a key component[15]. Similarly, in SMARCB1-null tumors, the absence of the SMARCB1 protein leads to a similar dependency on BRD9[7]. By degrading

BRD9, these cancer cells lose a critical survival factor, leading to cell growth inhibition and apoptosis.

Downstream of BRD9, signaling pathways related to cell cycle progression and ribosome biogenesis are affected. Inhibition of BRD9 has been shown to impact cyclin-dependent kinases and downregulate genes involved in cancer cell proliferation[4][21][22].



[Click to download full resolution via product page](#)

Caption: Mechanism of action for BRD9 degraders CFT8634 and FHD-609.

Experimental Protocols

Detailed experimental protocols for the clinical trials can be found on clinicaltrials.gov under the respective identifiers NCT05355753 for CFT8634 and NCT04965753 for FHD-609. Preclinical experimental methods are detailed in the cited publications and presentations. A general workflow for evaluating a novel BRD9 degrader is outlined below.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the development of a BRD9 degrader.

Conclusion

Both CFT8634 and FHD-609 are promising BRD9 degraders with demonstrated anti-tumor activity in preclinical models of synovial sarcoma and other SMARCB1-perturbed cancers. The key differentiator at present is their route of administration, with CFT8634 being orally bioavailable and FHD-609 requiring intravenous infusion. The clinical development of FHD-609 has been impacted by a partial clinical hold due to cardiac toxicity, a crucial consideration for future development in this class of molecules. The ongoing Phase 1/2 trial of CFT8634 will provide important data on its safety and efficacy profile. As more data becomes available, a clearer picture of the therapeutic potential and relative advantages of each of these BRD9 degraders will emerge.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. C4 Therapeutics doses first subject in Phase I/II cancer therapy trial [clinicaltrialsarena.com]
- 2. C4 Therapeutics Announces Upcoming Data Presentations for CFT8634, an Orally Bioavailable BiDAC™ Degrader in Development for Synovial Sarcoma and SMARCB1-Null Tumors, and CFT7455, an Orally Bioavailable MonoDAC™ Degrader in Development for Multiple Myeloma and Non-Hodgkin's Lymphoma – C4 Therapeutics, Inc. [ir.c4therapeutics.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. FHD-609 demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models | BioWorld [bioworld.com]

- 9. FHD-609 in Subjects With Advanced Synovial Sarcoma or Advanced SMARCB1-Loss Tumors [clin.larvol.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. onclive.com [onclive.com]
- 12. mayo.edu [mayo.edu]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A Phase I Study of FHD-609, a Heterobifunctional Degrader of Bromodomain-Containing Protein 9, in Patients with Advanced Synovial Sarcoma or SMARCB1-Deficient Tumors | CellCarta [cellcarta.com]
- 15. | BioWorld [bioworld.com]
- 16. c4therapeutics.com [c4therapeutics.com]
- 17. A Phase I Study of FHD-609, a Heterobifunctional Degrader of Bromodomain-Containing Protein 9, in Patients with Advanced Synovial Sarcoma or SMARCB1-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. C4 Therapeutics Announces First Patient Dosed in Phase 1/2 Clinical Trial Evaluating CFT8634, an Orally Bioavailable BiDAC™ Degrader for the Treatment of Synovial Sarcoma and SMARCB1-null Tumors - BioSpace [biospace.com]
- 19. researchgate.net [researchgate.net]
- 20. ashpublications.org [ashpublications.org]
- 21. mdpi.com [mdpi.com]
- 22. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-Head Comparison of BRD9 Degraders: CFT8634 vs. FHD-609]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12374821#head-to-head-comparison-of-cft8634-and-fhd-609-brd9-degraders>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com